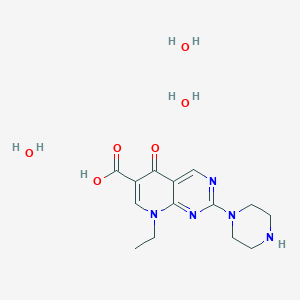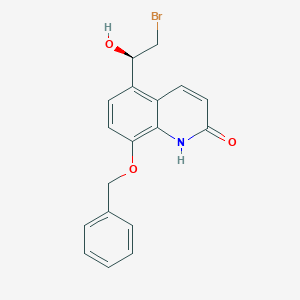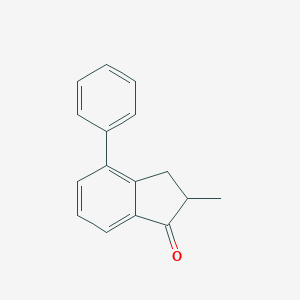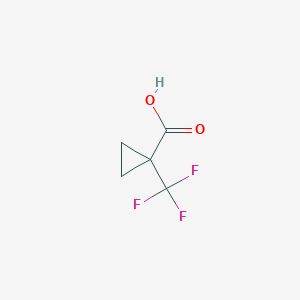
Pipemidic acid trihydrate
Overview
Description
Pipemidic acid trihydrate (PAT) is an organic compound that has a wide range of applications in scientific research. It is a crystalline solid that is usually found in a white or yellowish powder form. In its anhydrous form, it is an acidic substance with a pKa of 4.6 and is soluble in water. PAT is a member of the quinolone family of antibiotics, which are used to treat bacterial infections. The trihydrate form of PAT is the most commonly used form in research and is used in a variety of laboratory experiments.
Scientific Research Applications
Vapochromic Properties
Pipemidic acid (PPA), a quinolone antibacterial agent, exhibits vapochromism - a reversible color change induced by vapor. This property is observed in its trihydrate phase when exposed to acetonitrile vapor, shifting from colorless to yellow and reverting under high humidity. This transition involves a change from a zwitterionic to a non-zwitterionic form due to hydrogen bond rearrangement. The color change correlates with changes in the molecular electronic state, highlighting PPA's potential as a sensor for volatile organic compounds or humidity (Sakon, Sekine, & Uekusa, 2016).
Enhancement of Antibacterial and Anticancer Activities
Incorporating pipemidic acid into Heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB) significantly boosts its antibacterial activity, especially against Escherichia coli, and exhibits enhanced tumor cytotoxicity. This approach provides a promising avenue for new drug formulations, leveraging pipemidic acid's enhanced bioactivity in complex forms (Lavorgna et al., 2019).
Solvent Composition Influence
Research on pipemidic acid's solubility and dissolution profiles across different solvent mixtures indicates a dependency on the solvent's chemical nature and polarity. Particularly, the study identified a trihydrated form of pipemidic acid in certain aqueous mixtures, suggesting implications for its stability and solubility characteristics (Romero et al., 2004).
Safety and Hazards
For safety, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Pipemidic acid trihydrate primarily targets DNA gyrase , an enzyme that is critical for bacterial DNA replication . This enzyme is found in a variety of bacteria, including both Gram-negative and some Gram-positive species .
Mode of Action
This compound inhibits DNA gyrase , thereby preventing the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This inhibition disrupts the replication process, leading to the death of the bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, this compound disrupts the supercoiling of bacterial DNA, which is necessary for the separation of the DNA strands during replication . This disruption prevents the bacteria from replicating, thereby inhibiting their growth and proliferation .
Pharmacokinetics
It is known that the concurrent administration of essential and trace elements with quinolones, the class of antibiotics to which pipemidic acid belongs, can decrease gastrointestinal absorption, potentially leading to therapeutic failure . The zwitterionic forms of pipemidic acid, resulting from the basic piperazine ring forming a zwitterionic nature with the carboxylic acid at the C3-position, have been shown to increase the ability of the drugs to penetrate bacterial cells, resulting in enhanced activity .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication, this compound causes the death of bacterial cells . It has been found to be effective against a variety of bacterial species, including Escherichia, Proteus, Morganella, Citrobacter, Klebsiella, Enterobacter, Serratia, Pseudomonas aeruginosa, Pseudomonas cepacia, and other non-fermenting Gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of essential and trace elements in the human body can interact with pipemidic acid, potentially decreasing its gastrointestinal absorption and leading to therapeutic failure . Furthermore, the efficacy of this compound can be affected by the size of the bacterial population, with larger populations being more resistant to the drug .
Biochemical Analysis
Biochemical Properties
Pipemidic acid trihydrate has been shown to inhibit DNA gyrase , an enzyme that is crucial for DNA replication in bacteria. This inhibition disrupts the replication process, leading to the death of the bacterial cells . The compound has also been found to interact with essential and trace elements present in the human body .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacterial cells. It has been found to be susceptible against different species of bacteria, including Escherichia, Proteus, Morganella, Citrobacter, Klebsiella, Enterobacter, Serratia, Pseudomonas aeruginosa, Pseudomonas cepacia, and other non-fermenting Gram-negative bacteria . It also shows some activity against Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is necessary for the replication of bacteria. By inhibiting this enzyme, this compound prevents the bacteria from replicating, thereby stopping the infection .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound has a significant impact on bacterial cells over time. For instance, this compound has been shown to have an excellent inhibitory effect on caffeine by concomitant administration .
Dosage Effects in Animal Models
In terms of dosage effects in animal models, this compound has been found to have a low toxicity (LD 50 for mice = 5–6 g/Kg) and is practically free of any side-effect in man . The average recommended dosage is 400 mg twice a day .
Metabolic Pathways
It is known that the compound interacts with essential and trace elements present in the human body .
Transport and Distribution
It is known that the compound’s basic piperazine ring, which can form the zwitterionic nature with the carboxylic acid at the C3-position, has subsequently been shown to increase the ability of the drugs to penetrate the bacterial cells resulting in enhanced activity .
Subcellular Localization
Given its mechanism of action, it is likely that the compound localizes to the area in the cell where DNA replication occurs, given its inhibitory effect on DNA gyrase .
properties
| { "Design of the Synthesis Pathway": "Pipemidic acid trihydrate can be synthesized by the reaction of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 1-ethylpiperazine in the presence of a catalyst.", "Starting Materials": [ "4-oxo-1,4-dihydroquinoline-3-carboxylic acid", "1-ethylpiperazine", "Catalyst" ], "Reaction": [ "Mix 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 1-ethylpiperazine in a solvent such as methanol or ethanol.", "Add a catalyst such as triethylamine or sodium hydroxide to the mixture.", "Heat the mixture to a temperature of around 80-100°C for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with water and dry to obtain pipemidic acid trihydrate." ] } | |
CAS RN |
72571-82-5 |
Molecular Formula |
C14H19N5O4 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate |
InChI |
InChI=1S/C14H17N5O3.H2O/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19;/h7-8,15H,2-6H2,1H3,(H,21,22);1H2 |
InChI Key |
DCICOOFVSPQROY-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O.O.O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O |
Other CAS RN |
72571-82-5 |
Pictograms |
Irritant; Health Hazard |
synonyms |
8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid Trihydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Pipemidic acid trihydrate against urinary tract infections?
A1: this compound is a quinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase. [, , ] This enzyme is essential for bacterial DNA replication and repair. By inhibiting DNA gyrase, this compound effectively halts bacterial growth and allows the body's immune system to eliminate the infection.
Q2: What is the molecular formula and crystal structure of this compound?
A3: The molecular formula of this compound is C14H17N5O3.3H2O. [] It exists as a triclinic crystal with specific lattice parameters: a = 8.570 Å, b = 8.514 Å, c = 15.208 Å, α = 105.14°, β = 110.84°, γ = 113.96°. This information is crucial for understanding its physical and chemical properties, which can influence its formulation and delivery.
Q3: Is there evidence of resistance developing against this compound?
A4: While the provided research does not delve into specific resistance mechanisms for this compound, it acknowledges that bacteria can develop resistance to antibiotics, including quinolones, over time. [] Understanding the emergence and spread of antibiotic resistance is crucial for optimizing treatment strategies and developing new antimicrobial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)






![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)
